molecular formula C14H24O3 B14512502 7-(2-Oxocyclopentyl)heptyl acetate CAS No. 62627-58-1

7-(2-Oxocyclopentyl)heptyl acetate

Cat. No.: B14512502
CAS No.: 62627-58-1
M. Wt: 240.34 g/mol
InChI Key: JANFTHXZBWUPDF-UHFFFAOYSA-N
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Description

7-(2-Oxocyclopentyl)heptyl acetate: is an organic compound with the molecular formula C14H24O3. It is an ester derived from the reaction of 7-(2-oxocyclopentyl)heptanol and acetic acid. This compound is known for its unique structure, which includes a cyclopentyl ring with a ketone group and a heptyl chain attached to an acetate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-oxocyclopentyl)heptyl acetate typically involves the esterification of 7-(2-oxocyclopentyl)heptanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-(2-Oxocyclopentyl)heptyl acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: 7-(2-Oxocyclopentyl)heptyl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be used as a substrate in assays to investigate the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 7-(2-oxocyclopentyl)heptyl acetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 7-(2-oxocyclopentyl)heptanol and acetic acid. This reaction is important in various biochemical pathways and can influence cellular processes.

Comparison with Similar Compounds

    Ethyl (2-oxocyclopentyl)acetate: Similar structure but with an ethyl group instead of a heptyl chain.

    Methyl (2-oxocyclopentyl)acetate: Similar structure but with a methyl group instead of a heptyl chain.

    Propyl (2-oxocyclopentyl)acetate: Similar structure but with a propyl group instead of a heptyl chain.

Uniqueness: 7-(2-Oxocyclopentyl)heptyl acetate is unique due to its longer heptyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs.

Properties

CAS No.

62627-58-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

7-(2-oxocyclopentyl)heptyl acetate

InChI

InChI=1S/C14H24O3/c1-12(15)17-11-6-4-2-3-5-8-13-9-7-10-14(13)16/h13H,2-11H2,1H3

InChI Key

JANFTHXZBWUPDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCC1CCCC1=O

Origin of Product

United States

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